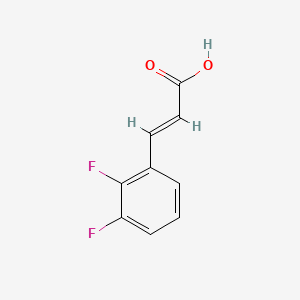

2,3-Difluorocinnamic acid

Description

Contextual Significance within Fluorinated Organic Compounds

In this context, 2,3-Difluorocinnamic acid is a prime example of a fluorinated organic compound with significant potential. The specific placement of two fluorine atoms on the cinnamic acid framework can significantly influence its electronic properties, lipophilicity, and interactions with biological systems. ontosight.ai This makes it, and its derivatives, attractive candidates for investigation in various therapeutic areas, including the development of anticancer, anti-inflammatory, and antimicrobial agents. zhishangchem.comontosight.ai

Role as a Privileged Scaffold in Contemporary Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a template for the creation of a diverse range of compounds with biological activity across multiple targets. mdpi.combeilstein-journals.org These scaffolds are considered "biologically prevalidated" and offer a strategic advantage in the efficient exploration of chemical space for new drug candidates. mdpi.comgoogle.com

This compound functions as a privileged scaffold due to its inherent structural features that are amenable to a variety of chemical modifications. ossila.com The carboxylic acid group and the alkene moiety provide reactive handles for the synthesis of a wide array of derivatives, such as esters, amides, and more complex heterocyclic structures. alfa-chemistry.combeilstein-journals.org This versatility allows chemists to systematically alter the molecule's properties to optimize its function for specific applications in both medicinal chemistry and materials science. For instance, fluorinated cinnamic acids are utilized in the synthesis of high-performance liquid crystal materials and polymers with enhanced thermal and chemical stability. zhishangchem.comontosight.ai

The synthesis of this compound and its analogs can be achieved through several established organic reactions, including the Perkin, Heck, and Wittig reactions. The Perkin reaction, for example, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). pcbiochemres.comiitk.ac.inwikipedia.org The Heck reaction offers a palladium-catalyzed method for the coupling of aryl halides with alkenes. google.comasianpubs.orgingentaconnect.com The Wittig reaction provides a pathway to form the carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compressbooks.pub The availability of these synthetic routes enhances the accessibility of this compound as a starting material for further chemical exploration.

Below are interactive data tables summarizing the key properties of this compound and an overview of the synthetic routes to cinnamic acid derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 198-201 °C |

| CAS Number | 207981-48-4 |

| Synonyms | (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid, trans-2,3-Difluorocinnamic acid |

Table 2: Overview of Synthetic Routes to Cinnamic Acid Derivatives

| Reaction Name | Description | Key Reactants |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. pcbiochemres.comiitk.ac.inwikipedia.org | Aromatic aldehyde, Acid anhydride |

| Heck Reaction | Palladium-catalyzed cross-coupling of an aryl halide with an alkene. google.comasianpubs.orgingentaconnect.com | Aryl halide, Alkene |

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to form an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.compressbooks.pub | Aldehyde/Ketone, Phosphorus ylide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHKPLMLCHFSU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-48-4 | |

| Record name | 207981-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Difluorocinnamic Acid and Its Isomers

Established Synthetic Pathways

One-Pot Olefination-Hydrolysis Sequences in Aqueous Media

The synthesis of cinnamic acids through a one-pot olefination-hydrolysis sequence in an aqueous medium represents a significant advancement in green chemistry. This method typically involves the Wittig reaction, a widely used tool for alkene synthesis. In this context, an aromatic aldehyde, such as 2,3-difluorobenzaldehyde, reacts with a stabilized phosphorus ylide, like (ethoxycarbonylmethylidene)triphenylphosphorane, in an aqueous basic solution, such as sodium hydroxide. researchgate.netscirp.org

The reaction proceeds through the formation of a cinnamate ester intermediate, which is then hydrolyzed in situ to the corresponding cinnamic acid. A key advantage of this methodology is the elimination of organic solvents, which are often replaced by water. The process is typically straightforward, with the product precipitating out of the aqueous solution upon acidification, allowing for easy isolation by filtration. This approach not only simplifies the work-up procedure but also minimizes the generation of organic waste. scirp.org

While specific yield data for the one-pot synthesis of 2,3-Difluorocinnamic acid in aqueous media is not extensively documented in readily available literature, the general applicability of this method to a wide range of substituted benzaldehydes suggests its feasibility. The table below illustrates typical outcomes for this reaction with various substituted benzaldehydes, providing a reasonable expectation for the synthesis of the 2,3-difluoro derivative.

Table 1: Synthesis of Substituted Cinnamic Acids via One-Pot Wittig Olefination-Hydrolysis

| Aldehyde Reactant | Product | Yield (%) |

|---|---|---|

| 4-Hydroxybenzaldehyde | p-Coumaric acid | 74 |

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxycinnamic acid | 96 |

| Benzaldehyde | Cinnamic acid | Not specified |

| 2,3-Difluorobenzaldehyde | This compound | (Expected to be feasible) |

Data is illustrative of the general reaction's efficiency with other substituted benzaldehydes. researchgate.net

Synthesis via Homophthalic Anhydrides and Aromatic Aldehydes

The synthesis of cinnamic acid derivatives through the direct condensation of homophthalic anhydrides with aromatic aldehydes is not a commonly reported or standard method. Traditional and more prevalent routes to cinnamic acids include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, and the Knoevenagel condensation, which utilizes active methylene (B1212753) compounds like malonic acid.

While the direct reaction between a simple homophthalic anhydride and an aromatic aldehyde to yield a cinnamic acid is not well-documented, related condensation reactions involving derivatives of homophthalic acid are known in organic synthesis. For instance, the Castagnoli–Cushman reaction utilizes homophthalic anhydrides and imines to produce tetrahydroisoquinolonic acids. However, this does not directly yield a cinnamic acid structure. It is conceivable that under specific, potentially harsh, reaction conditions or with particular catalysts, a condensation-decarboxylation sequence could occur, but this remains a speculative pathway for the synthesis of this compound. Researchers seeking to synthesize this compound would more conventionally turn to established methods with broader substrate scopes and more predictable outcomes.

Emerging and Sustainable Synthetic Approaches

In the pursuit of more environmentally friendly and efficient chemical syntheses, several new methodologies have been developed for the preparation and modification of cinnamic acid derivatives. These approaches often utilize milder reaction conditions and novel catalytic systems.

Visible-Light-Enabled Metal-Free Decarboxylative Fluoroalkylation of Cinnamic Acids

A prominent emerging strategy for the modification of cinnamic acids is the visible-light-enabled metal-free decarboxylative fluoroalkylation. This method does not synthesize the cinnamic acid backbone itself but rather introduces fluoroalkyl groups onto an existing cinnamic acid molecule. The reaction is typically initiated by a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, facilitates the generation of a fluoroalkyl radical from a suitable precursor. organic-chemistry.org This radical then adds to the double bond of the cinnamic acid, followed by a decarboxylation step to yield the fluoroalkylated alkene product. organic-chemistry.orgnih.gov

This approach is valued for its mild, ambient temperature conditions and the avoidance of transition metal catalysts, which can be toxic and costly. organic-chemistry.orgfigshare.com The reaction generally shows good tolerance to a variety of functional groups on the cinnamic acid scaffold. figshare.com A proposed mechanism involves the photocatalyst absorbing visible light and entering an excited state. It then engages in a single electron transfer (SET) with the fluoroalkyl source to generate a fluoroalkyl radical. This radical adds to the cinnamic acid, and subsequent SET and decarboxylation lead to the final product.

The table below showcases the versatility of this method with various substituted cinnamic acids and fluoroalkylating agents, demonstrating its potential for creating novel derivatives of this compound.

Table 2: Examples of Visible-Light-Enabled Decarboxylative Fluoroalkylation of Cinnamic Acids

| Cinnamic Acid Derivative | Fluoroalkylating Agent | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Cinnamic acid | Ethyl bromodifluoroacetate | fac-Ir(ppy)₃ | 1,4-Dioxane | (Varies with conditions) |

| 4-Chlorocinnamic acid | Perfluoroalkyl iodides | Eosin Y | Dichloromethane (B109758) | (Up to 93% for related reactions) organic-chemistry.org |

| 3-Methoxycinnamic acid | Sulfonylhydrazides | Eosin Y | DMSO/Water | (Good yields reported for sulfonylation) nih.gov |

This table illustrates the general scope and conditions of the reaction; specific application to this compound would require experimental validation. nih.govacs.org

Enzymatic Synthesis and Biocatalytic Protocols for Esterification of Cinnamic Acid Derivatives

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chemical compounds, including the esters of cinnamic acids. Enzymatic esterification offers several advantages over traditional chemical methods, such as high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh reagents and byproducts. Lipases are the most commonly employed enzymes for this transformation. dss.go.th

The process involves the reaction of a cinnamic acid derivative, such as this compound, with an alcohol in the presence of a lipase, which can be in a free or, more commonly, an immobilized form for easier recovery and reuse. The reaction can be conducted in organic solvents or, increasingly, in solvent-free systems or aqueous micellar media to further enhance the green credentials of the process. nih.govsemanticscholar.org Key parameters that influence the reaction's efficiency include the choice of enzyme, the nature of the solvent (if any), temperature, water activity, and the molar ratio of the substrates. dss.go.th

While specific studies on the enzymatic esterification of this compound are not widely reported, the broad substrate tolerance of many lipases suggests that this compound would be a viable substrate. The following table provides examples of enzymatic esterification of various cinnamic acid derivatives, illustrating the typical conditions and outcomes.

Table 3: Examples of Enzymatic Esterification of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Alcohol | Enzyme | Medium | Temperature (°C) | Conversion/Yield (%) |

|---|---|---|---|---|---|

| Cinnamic acid | Oleyl alcohol | Novozym 435 | iso-Octane/2-butanone | 55 | 100% (bioconversion) |

| Dihydrocaffeic acid | Linoleyl alcohol | Novozym 435 | Hexane/2-butanone | Not specified | 99.3% (esterification) |

| Valeric acid | n-Hexanol | Rhizomucor miehei lipase | Aqueous (TPGS-750-M) | 40 | (Varies with conditions) |

This table demonstrates the general applicability of enzymatic esterification to cinnamic acid derivatives. dss.go.thnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Difluorobenzaldehyde |

| (Ethoxycarbonylmethylidene)triphenylphosphorane |

| Sodium hydroxide |

| Homophthalic anhydride |

| Eosin Y |

| Ethyl bromodifluoroacetate |

| Cinnamic acid |

| p-Coumaric acid |

| 3,4-Dimethoxycinnamic acid |

| 4-Hydroxybenzaldehyde |

| 3,4-Dimethoxybenzaldehyde |

| Benzaldehyde |

| 4-Chlorocinnamic acid |

| 3-Methoxycinnamic acid |

| Dihydrocaffeic acid |

| Valeric acid |

| Oleyl alcohol |

| Linoleyl alcohol |

| n-Hexanol |

| Novozym 435 |

| Rhizomucor miehei lipase |

| Perfluoroalkyl iodides |

| Sulfonylhydrazides |

| fac-Ir(ppy)₃ |

| Tetrahydroisoquinolonic acids |

Chemical Reactivity and Transformation Mechanisms of 2,3 Difluorocinnamic Acid

[2+2] Photodimerization Reactions in Crystalline States

In the crystalline state, certain cinnamic acid derivatives, including fluorinated analogues, undergo a topochemical [2+2] photodimerization reaction upon exposure to UV radiation. acs.org This reaction involves the cycloaddition of the carbon-carbon double bonds of two adjacent molecules, resulting in the formation of a cyclobutane (B1203170) ring. The stereochemistry of the resulting dimer, such as α-truxillic or β-truxinic acid derivatives, is determined by the packing arrangement of the monomer molecules within the crystal lattice. mdpi.com This solid-state reaction is highly efficient and selective compared to reactions in solution due to the constrained and regular arrangement of molecules in the crystal. nih.gov

The success and outcome of the [2+2] photodimerization are highly dependent on the molecular environment within the crystal. For a topochemical reaction to occur, the neighboring molecules must be oriented in a way that the reactive double bonds are parallel and within a certain proximity, typically less than 4.2 Å. The mutual orientation of the adjacent molecules ultimately determines the specific isomeric structure of the photoproduct. nih.gov

Intramolecular features, such as the presence of fluorine substituents on the benzene (B151609) ring, play a crucial role in controlling the crystal packing. These substituents can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, thereby guiding the molecules into an arrangement favorable for photodimerization. nih.gov By strategically placing substituents, it is possible to steer the crystal structure towards a desired packing motif that facilitates the reaction. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its solid-state reactivity. mdpi.com Different polymorphs of the same compound will have distinct molecular packing arrangements, which can lead to different photochemical behaviors. For instance, some polymorphs may be photoreactive while others are inert.

In the case of 3-fluoro-trans-cinnamic acid, a related compound, two distinct polymorphs, denoted β₁ and β₂, have been identified. Both of these forms are classified as β-type structures and are photoreactive. acs.org Upon UV irradiation, both the β₁ and β₂ polymorphs undergo a [2+2] photodimerization to yield 3,3′-difluoro-β-truxinic acid with nearly 100% yield. acs.orgresearchgate.net

Furthermore, these polymorphs can undergo solid-state phase transitions. When the β₁ polymorph of 3-fluoro-trans-cinnamic acid is heated to approximately 119 °C, it irreversibly transforms into the more stable β₂ polymorph. acs.orgresearchgate.net This transition highlights how external conditions like temperature can alter the crystalline phase, which in turn could influence the reactivity, although in this specific case both forms are photoreactive. acs.orgresearchgate.net

Table 1: Polymorphism and Photoreactivity of 3-fluoro-trans-cinnamic acid

| Polymorph | Photoreactivity | Photoproduct | Phase Transition |

|---|---|---|---|

| β₁ | Yes | 3,3′-difluoro-β-truxinic acid | Irreversibly converts to β₂ at ~119 °C |

This data is based on a closely related compound and is used to illustrate the principles of polymorphism in photodimerization.

Applying high pressure is another external factor that can profoundly influence solid-state reactions. For 2,6-difluorocinnamic acid, a structural analogue, increasing pressure has been shown to accelerate the rate of [2+2] photodimerization. rsc.org The reaction rate was observed to increase progressively at pressures of 0.1 MPa, 0.5 GPa, 1.1 GPa, and 2.1 GPa. rsc.org

This acceleration is attributed to two main factors. Firstly, high pressure reduces the volume of free space within the crystal, which helps to protect the favorable intermolecular geometry required for the reaction. Secondly, the increased pressure decreases the distance between the reactive carbon-carbon double bonds of adjacent monomer molecules, facilitating the bond formation necessary for dimerization. rsc.org During the reaction under pressure, structural parameters such as unit-cell dimensions and volume undergo significant changes, which can be monitored step-by-step to understand the transformation from monomer to dimer within the crystal lattice. nih.govrsc.org

Table 2: Effect of Pressure on the Photodimerization Rate of 2,6-Difluorocinnamic Acid

| Pressure | Relative Reaction Rate | Key Rationale |

|---|---|---|

| 0.1 MPa (Ambient) | Base Rate | - |

| 0.5 GPa | Increased | Decrease in free space volume |

| 1.1 GPa | Further Increased | Reduced distance between reactive atoms |

This data is based on a closely related compound, 2,6-difluorocinnamic acid, to illustrate the principles of pressure effects on photodimerization.

Carboxyl Group Functionalization and Derivatization

The carboxylic acid group of 2,3-Difluorocinnamic acid is a key site for chemical modification, allowing for the synthesis of various derivatives through reactions like esterification and amidation.

Esterification of this compound can be readily achieved through methods such as the Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol can be used, or the water generated as a byproduct can be removed. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.org This method is versatile and allows for the synthesis of a wide range of alkyl or aryl esters of this compound.

The synthesis of amides from this compound involves the formation of a bond with an amine. Direct amidation, reacting the carboxylic acid directly with an amine, typically requires high temperatures to drive off water and is often facilitated by catalysts. dur.ac.uk Modern synthetic methods employ coupling reagents or catalysts to achieve this transformation under milder conditions.

Catalytic direct amidation methods are advantageous as they avoid the need for stoichiometric activating agents, with water being the only byproduct. dur.ac.uk Various catalysts, including those based on boron, titanium, or zirconium, can be used. dur.ac.ukresearchgate.net The general mechanism often involves the activation of the carboxylic acid by the catalyst. For instance, a Lewis acid catalyst can coordinate to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. mdpi.com This is followed by the formation of a tetrahedral intermediate, which then collapses to form the amide and regenerate the catalyst. The development of efficient catalysts has enabled the synthesis of amides, including peptides, under relatively mild conditions. dur.ac.ukmdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-difluorocinnamic acid |

| 3,3′-difluoro-β-truxinic acid |

| 3-fluoro-trans-cinnamic acid |

| Sulfuric acid |

Decarboxylative Cross-Coupling Reactions and Radical Intermediates

Decarboxylative cross-coupling has emerged as a powerful synthetic strategy, offering a versatile method for the formation of carbon-carbon bonds. wikipedia.org This approach utilizes carboxylic acids as readily available and stable starting materials, which upon decarboxylation, generate reactive intermediates capable of participating in coupling reactions. In the context of this compound, these reactions often proceed through radical intermediates, opening up a diverse range of potential transformations.

The general mechanism of a decarboxylative cross-coupling reaction involves the single-electron oxidation of a carboxylate to form a carboxyl radical. This intermediate readily extrudes carbon dioxide to generate an alkyl or aryl radical. This radical can then be intercepted by a suitable coupling partner, often in the presence of a transition metal catalyst, to form the desired product.

Recent research has highlighted the potential of photoredox catalysis in facilitating these transformations under mild conditions. For instance, the merger of photoredox and nickel catalysis has enabled the direct decarboxylative sp³–sp² cross-coupling of various carboxylic acids with aryl halides. nih.gov While specific studies on this compound are not extensively detailed in the public domain, the general principles of these reactions provide a framework for understanding its potential reactivity. The electron-withdrawing nature of the fluorine atoms in this compound can influence the stability and reactivity of the radical intermediates formed upon decarboxylation.

One notable study described a copper-catalyzed decarboxylative coupling of vinylic carboxylic acids with alcohols, ethers, and hydrocarbons, proceeding via a radical addition-elimination pathway. rsc.org Although this study did not specifically include this compound, it demonstrates the feasibility of using cinnamic acid derivatives in such transformations. The proposed mechanism involves the formation of a vinyl radical from the cinnamic acid, which then adds to the sp³ C-H bond of the coupling partner.

Another relevant investigation detailed a base-promoted radical decarboxylative coupling of cinnamic acids with N,N-difluorobenzenesulfonamide. researchgate.net This reaction highlights the generation of radical species from cinnamic acids and their subsequent participation in bond-forming reactions. The specific conditions and outcomes for this compound within this reaction manifold would be of significant interest for further investigation.

The following table summarizes representative conditions for decarboxylative cross-coupling reactions involving cinnamic acid derivatives, which could be adapted for this compound.

| Catalyst System | Coupling Partner | Solvent | Additives/Conditions | Product Type |

| Pd(OAc)₂ / Ag₂CO₃ | Aryl Iodides | DMF | Ligand | Arylated Alkenes |

| Cu/Ag | Aliphatic Acids | Aqueous | Base | Alkenes |

| Photoredox/Nickel | Aryl Halides | Organic | Light, Base | Arylated Alkenes |

| Copper | Alcohols/Ethers | Organic | Oxidant | Alkenylated Alcohols/Ethers |

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. wikipedia.org The reaction typically involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. The fluorine atoms on the aromatic ring of this compound, coupled with the electron-withdrawing nature of the cinnamic acid moiety, make it a potential substrate for SNAr reactions.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. masterorganicchemistry.com The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. total-synthesis.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack could potentially occur at either the C-2 or C-3 position, leading to the displacement of a fluoride (B91410) ion. The regioselectivity of the reaction would be influenced by a combination of electronic and steric factors. The electron-withdrawing cinnamic acid group at the C-1 position would activate both the C-2 and C-3 positions towards nucleophilic attack. However, the relative stability of the corresponding Meisenheimer complex intermediates would likely determine the major product.

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates. fishersci.se The choice of nucleophile, solvent, and reaction temperature can all influence the efficiency and selectivity of the substitution.

The table below outlines the general classes of nucleophiles and the potential products that could be formed from the SNAr reaction with this compound.

| Nucleophile | Reagent Example | Potential Product |

| Amines | R-NH₂ | 2- or 3-Amino-fluorocinnamic acid |

| Alkoxides | R-O⁻ | 2- or 3-Alkoxy-fluorocinnamic acid |

| Thiolates | R-S⁻ | 2- or 3-Thioether-fluorocinnamic acid |

It is important to note that concerted SNAr mechanisms have also been proposed, particularly for reactions involving less activated aromatic systems or with certain nucleophile/leaving group combinations. nih.gov Further experimental and computational studies on this compound would be necessary to fully elucidate the operative mechanistic pathways and the factors governing its reactivity in SNAr reactions.

Derivatization and Analog Synthesis from 2,3 Difluorocinnamic Acid As a Precursor

Synthesis of Fluorinated Cinnamic Acid Esters

The esterification of 2,3-Difluorocinnamic acid is a fundamental derivatization strategy, yielding fluorinated cinnamic acid esters. These esters are valuable as intermediates and as final products in various chemical applications. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. tjpr.orgslideshare.net

The general reaction involves heating a mixture of this compound with an excess of the desired alcohol (e.g., methanol, ethanol, butanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tjpr.orgpearson.com The reaction is reversible, and to drive it towards the formation of the ester, the reaction is typically heated under reflux. slideshare.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol molecule. pearson.com Subsequent elimination of a water molecule yields the corresponding ester. pearson.com

Alternative methods for synthesizing fluorinated cinnamic esters include reacting the corresponding acyl chloride with an alcohol or using palladium-catalyzed reactions like the Heck reaction, which couple a fluorinated bromobenzene (B47551) with an acrylic acid ester. google.com However, starting from this compound, direct esterification is the most straightforward approach.

Table 1: Examples of Fischer-Speier Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 2,3-difluorocinnamate |

| This compound | Ethanol | H₂SO₄ | Ethyl 2,3-difluorocinnamate |

| This compound | n-Butanol | H₂SO₄ | Butyl 2,3-difluorocinnamate |

Synthesis of Fluorinated Cinnamic Acid Amides

The synthesis of fluorinated cinnamic acid amides from this compound is another crucial derivatization pathway, leading to compounds with significant potential in medicinal chemistry. mdpi.com Amide bond formation typically requires the activation of the carboxylic acid group to facilitate the reaction with an amine, which is often a weaker nucleophile than an alcohol. growingscience.com

A variety of coupling reagents are employed for this purpose. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are commonly used. growingscience.combeilstein-journals.orgbeilstein-journals.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov The reactions are often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) and may include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govrsc.org

For example, the synthesis of a specific amide can be achieved by stirring this compound with a coupling agent like HATU and a base such as DIPEA, followed by the addition of the desired amine. growingscience.com This methodology is versatile and can be used to couple a wide range of primary and secondary amines, including those that are electron-deficient. nih.gov Another approach involves converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which then reacts with the amine, usually in the presence of a base like pyridine. growingscience.combeilstein-journals.org

Table 2: Common Coupling Methods for Amide Synthesis from this compound

| Acid | Amine | Coupling Reagent/Method | Base (if applicable) | Product Type |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine | EDC/HOBt | DIPEA | 2,3-Difluorocinnamide |

| This compound | Primary/Secondary Amine | HATU | DIPEA | 2,3-Difluorocinnamide |

| This compound | Primary/Secondary Amine | SOCl₂ (to form acyl chloride) | Pyridine | 2,3-Difluorocinnamide |

| This compound | 2-Hydroxyethylamine | Coupling Agent | Not specified | N-(2-hydroxyethyl)-2,3-difluorocinnamide ontosight.ai |

Preparation of Related Heterocyclic Systems (e.g., Coumarins)

The structure of this compound is well-suited for the synthesis of fluorine-containing heterocyclic compounds, most notably coumarins (2H-1-benzopyran-2-ones). nih.gov The key structural feature enabling this transformation is the fluorine atom at the C2 (ortho) position of the phenyl ring. This fluorine can act as a leaving group in an intramolecular nucleophilic aromatic substitution reaction.

The synthesis of a coumarin (B35378) from this compound can be envisioned through an intramolecular cyclization. clockss.org In this process, the carboxylate anion, formed by deprotonation of the carboxylic acid, acts as an internal nucleophile. It attacks the C2 position of the phenyl ring, displacing the fluoride (B91410) ion. This type of reaction is a known pathway for forming coumarins from 2-fluorocinnamic acid derivatives. clockss.org The reaction would likely be promoted by a base to generate the carboxylate and heat to facilitate the cyclization, resulting in the formation of 8-fluorocoumarin. The presence of the second fluorine atom at the C3 position would remain on the newly formed heterocyclic core.

While classical coumarin syntheses like the Pechmann, Knoevenagel, or Perkin reactions typically start from phenols or o-hydroxybenzaldehydes, methods involving the cyclization of o-fluorocinnamic acids provide a direct route to this important heterocyclic system. nih.govclockss.orgmdpi.com

Table 3: Proposed Cyclization to form a Fluorinated Coumarin

| Precursor | Reaction Type | Key Step | Product |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Nucleophilic attack by carboxylate displacing ortho-fluoride clockss.org | 7,8-Difluorocoumarin |

Conjugation Strategies for Hybrid Molecule Development

Conjugation strategies are employed in medicinal chemistry to create hybrid molecules that combine the structural features of two or more different pharmacophores into a single compound. mdpi.comnih.gov this compound is an excellent scaffold for this purpose, with its carboxylic acid group providing a convenient handle for covalent linkage to other molecules of interest. mdpi.com

The most common conjugation strategies involve the formation of stable ester or amide bonds, using the synthetic methods described in sections 4.1 and 4.2. nih.gov In this approach, this compound is activated using standard coupling agents and then reacted with a nucleophilic group (e.g., an amine or hydroxyl group) present on the target molecule. mdpi.com

Table 4: General Conjugation Strategies for this compound

| Scaffold | Target Molecule with Functional Group | Linkage Type | Synthetic Method |

|---|---|---|---|

| This compound | Molecule-NH₂ | Amide | Standard amide coupling (e.g., HATU, EDC) growingscience.comnih.gov |

| This compound | Molecule-OH | Ester | Fischer esterification or other esterification methods tjpr.org |

| This compound | Molecule-NH-NH₂ (Hydrazine) | Acylhydrazide | Amide coupling nih.gov |

Spectroscopic and Computational Characterization of 2,3 Difluorocinnamic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For a compound like 2,3-Difluorocinnamic acid, advanced NMR methods are indispensable for unambiguous structural confirmation and stereochemical assignment.

Carbon-13 (¹³C) NMR spectroscopy is a fundamental tool for determining the carbon framework of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line, which simplifies the spectrum but removes valuable coupling information. Gated decoupling is an NMR experiment that reintroduces this information by turning off the proton decoupler only during the acquisition of the signal, while keeping it on during the relaxation delay to preserve the sensitivity enhancement from the Nuclear Overhauser Effect (NOE). huji.ac.il

This technique allows for the observation of one-bond (¹J_CH) and long-range (²J_CH, ³J_CH) carbon-proton coupling constants. The multiplicities of the carbon signals directly indicate the number of attached protons: quaternary carbons appear as singlets, methine (CH) carbons as doublets, methylene (B1212753) (CH₂) carbons as triplets, and methyl (CH₃) carbons as quartets. huji.ac.il

For the stereochemical assignment of this compound, which can exist as (E) and (Z) isomers, the magnitude of the three-bond coupling constant (³J) between the carbonyl carbon and the vinylic proton across the double bond is particularly diagnostic. According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the coupled nuclei. The trans relationship in the (E)-isomer typically results in a larger ³J coupling constant compared to the cis relationship in the (Z)-isomer. Gated decoupling provides a straightforward method to measure these couplings and thus unambiguously assign the stereochemistry. researchgate.net

Table 1: Representative ¹³C NMR Gated Decoupling Data for Stereochemical Assignment of Cinnamic Acid Isomers Note: Data are illustrative for demonstrating the concept.

| Carbon Atom | (E)-Isomer Multiplicity | (E)-Isomer ³J_CH (Hz) | (Z)-Isomer Multiplicity | (Z)-Isomer ³J_CH (Hz) |

| Carbonyl (C=O) | Doublet | ~7-10 | Doublet | ~4-6 |

| Vinylic CH (α) | Doublet | - | Doublet | - |

| Vinylic CH (β) | Doublet | - | Doublet | - |

Metabolomics involves the comprehensive study of metabolites in biological systems to understand physiological states. NMR spectroscopy is a key analytical platform in this field due to its non-destructive nature, minimal sample preparation, and ability to provide detailed structural information for compound identification. rsc.orgbenthamscience.com

When analyzing complex biological mixtures such as urine or plasma, a one-dimensional (1D) ¹H NMR spectrum provides a rapid metabolic fingerprint. nih.gov To identify a specific compound like this compound or its metabolites, analysts compare the chemical shifts, signal multiplicities, and coupling constants of the observed signals to those of reference compounds in databases. nih.govgoodmancancer.ca

However, severe signal overlap is common in 1D spectra of complex mixtures. Two-dimensional (2D) NMR experiments are crucial for resolving these overlaps and confirming structures. nih.gov Experiments such as Total Correlation Spectroscopy (TOCSY) can identify protons belonging to the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for connecting molecular fragments by showing correlations between protons and carbons over two to three bonds. By using this suite of experiments, the complete chemical structure of a previously unknown metabolite can often be elucidated directly from the mixture. nih.gov

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for the identification and quantification of compounds in complex mixtures, often coupled with a separation technique like liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that leverages the separation capabilities of LC with the sensitive and specific detection of MS. nih.gov In a typical analysis, a complex sample is injected into an LC system where its components are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. shimadzu.com

For the analysis of a mixture containing this compound, reversed-phase liquid chromatography (RPLC) would be a suitable separation method. As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique that generates intact molecular ions with minimal fragmentation. For an acidic compound like this compound, analysis in negative ion mode is often preferred, where the instrument detects the deprotonated molecule [M-H]⁻. waters.com The mass spectrometer can be set to selectively monitor the specific m/z of the target compound, providing excellent selectivity and sensitivity for compositional analysis. shimadzu.com

Table 2: Typical LC-MS Parameters for the Analysis of Cinnamic Acid Derivatives

| Parameter | Setting | Purpose |

| LC System | ||

| Column | C18 Reversed-Phase | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the gradient. |

| Flow Rate | 0.3 mL/min | Standard analytical flow. |

| MS System | ||

| Ionization Mode | ESI Negative | Efficiently ionizes acidic compounds. |

| Scan Mode | Selected Ion Monitoring (SIM) | High sensitivity detection of the target m/z. |

| Capillary Voltage | -3.0 kV | Potential to generate ions. |

| Nebulizer Gas | Nitrogen | Assists in desolvation of droplets. |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique particularly useful for analyzing large molecules like proteins and polymers, as well as smaller molecules, with minimal fragmentation. nih.gov In MALDI, the analyte is co-crystallized with a large excess of a matrix compound on a sample plate. The matrix is a small organic molecule that strongly absorbs at the wavelength of the laser used. mdpi.com

Interestingly, derivatives of cinnamic acid are among the most common and effective matrices used in MALDI-MS. nih.gov For example, α-cyano-4-hydroxycinnamic acid (CHCA) is a standard matrix for the analysis of peptides and lipids. nih.gov When analyzing a specific derivative of this compound (e.g., an ester or an amide), a different cinnamic acid derivative could be chosen as the matrix. The laser irradiates the sample spot, and the matrix absorbs the energy, leading to a "soft" desorption and ionization of both the matrix and the embedded analyte molecules. This process allows for the detection of the intact molecular ion of the analyte derivative with high sensitivity. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Analysis and Polymorphism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and serve as powerful tools for molecular identification and the study of solid-state properties like polymorphism. sci-hub.st

IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sci-hub.st The resulting spectra provide a unique "fingerprint" for a molecule, with specific peaks corresponding to the vibrations of functional groups (e.g., C=O stretch, O-H stretch, C=C stretch). mdpi.com For this compound, characteristic bands for the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds can be readily identified.

These techniques are particularly sensitive to the phenomenon of polymorphism—the ability of a compound to exist in two or more crystalline forms with different molecular arrangements or conformations. researchgate.netamericanpharmaceuticalreview.com Different polymorphs of the same compound can have distinct physical properties. The variations in intermolecular interactions, such as hydrogen bonding in the crystal lattice, lead to detectable differences in the vibrational spectra. researchgate.net Shifts in the frequency, intensity, and shape of IR and Raman bands, especially in the fingerprint region (<1500 cm⁻¹) and the low-frequency lattice vibration region in Raman spectra, can be used to identify and quantify different polymorphic forms. americanpharmaceuticalreview.comspectroscopyonline.com

Table 3: Representative Vibrational Modes Sensitive to Polymorphism in Cinnamic Acids Note: Frequencies are illustrative and can shift based on crystal packing.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Polymorph A (cm⁻¹) | Polymorph B (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (H-bonded) | 3300-2500 | 2980 (broad) | 3010 (broad) | IR |

| C=O Stretch | 1720-1680 | 1695 | 1705 | IR, Raman |

| C=C Stretch (Aromatic) | 1600-1450 | 1580 | 1585 | IR, Raman |

| C-F Stretch | 1400-1000 | 1150 | 1152 | IR |

| Lattice Vibrations | <200 | 85, 110 | 92, 118 | Raman |

X-Ray Diffraction for Crystal Structure Determination and Solid-State Reaction Monitoring

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for determining the three-dimensional atomic arrangement within a crystalline solid. drawellanalytical.commanchester.ac.uk By directing X-rays onto a crystal, the repeating lattice of atoms scatters the beam, producing a unique diffraction pattern of constructive interference peaks. drawellanalytical.com The angles and intensities of these peaks are governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the angle of incidence (θ), and the spacing between atomic planes (d). drawellanalytical.com Analysis of this pattern allows for the precise determination of the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and the exact positions of atoms within the lattice, revealing the molecule's conformation and intermolecular interactions in the solid state. drawellanalytical.comnih.gov

For derivatives of cinnamic acid, single-crystal X-ray diffraction is crucial for understanding how substitutions on the phenyl ring influence molecular packing and hydrogen-bonding motifs. These structural details are critical as they can dictate the material's physical properties and its potential for solid-state reactivity.

A pertinent example of XRD's application is the study of 2,6-difluorocinnamic acid, a close isomer of this compound. Researchers used XRD to determine its crystal and molecular structure, analyzing its potential for a photochemical [2+2] dimerization reaction. nih.gov The study found that the molecules were arranged in stacks along a specific crystal axis, with intermolecular distances and orientations that were conducive to this type of reaction. nih.gov

Furthermore, XRD is not limited to static structure determination; it is also an invaluable tool for monitoring reactions directly within the crystal. In the case of 2,6-difluorocinnamic acid, the photochemical reaction was performed in situ while being monitored by XRD. nih.gov This real-time analysis revealed dynamic changes in the unit-cell parameters as the reaction progressed. For instance, the cell length 'a' initially increased before decreasing, while 'b' first decreased and then increased. nih.gov This monitoring allowed for the structural characterization of a partially reacted crystal, containing both the original reactant and the newly formed product, 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid. nih.gov Such studies highlight the capability of XRD to provide detailed mechanistic insights into solid-state transformations of fluorinated cinnamic acid derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a robust computational quantum mechanical method used extensively in medicinal and computational chemistry to investigate the electronic structure and properties of molecules like this compound. jmchemsci.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency for studying large molecules. jmchemsci.comsemanticscholar.org These methods are employed to compute the ground-state energy, optimize molecular geometries, and determine a variety of electronic properties. jmchemsci.com

A key application of DFT is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.govnih.gov For cinnamic acid isolated from Piper betle, the HOMO-LUMO energy gap was found to be quite small at 0.0205 eV, indicating significant reactivity. nih.govnih.gov

DFT is also used to calculate global reactivity descriptors based on these orbital energies, which provide quantitative measures of chemical behavior. jmchemsci.com These parameters, derived using Koopmans' theorem, help in understanding the molecule's stability and reactivity profile. jmchemsci.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. Correlates with the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table outlines key global reactivity descriptors calculated using DFT, which are crucial for predicting the chemical behavior of compounds like this compound. jmchemsci.com

Computational methods are vital for exploring the conformational landscape of flexible molecules such as this compound. A potential energy surface (PES) scan is performed to identify the most stable conformers and the energy barriers to internal rotation. jmcs.org.mx This is typically done by systematically rotating a specific dihedral angle (e.g., the angle around the C-C single bond connecting the acrylic acid group to the phenyl ring) and calculating the total energy at each step. jmcs.org.mx

For the parent cinnamic acid, DFT studies at the B3LYP/6-311++G(d,p) level of theory have shown that the s-cis conformer is slightly more stable than the s-trans conformer in the gas phase by -2.34 kJ/mol. jmcs.org.mxscielo.org.mx The transition state between these conformers occurs at a dihedral angle of approximately 90°. jmcs.org.mx Such analyses are crucial for identifying the minimum energy structures that are then used for further calculations, such as frequency computations. jmcs.org.mxnih.gov

Once stable conformers are identified, vibrational analysis is performed to predict theoretical infrared (IR) and Raman spectra. scielo.org.mx These calculations yield harmonic vibrational frequencies that can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. researchgate.net The Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to that mode. scielo.org.mxresearchgate.net

For cinnamic acid, key vibrational modes have been computationally assigned. scielo.org.mx

C=O Stretching: The carbonyl group stretch is a dominant, high-intensity band in the IR spectrum, calculated to be at 1739 cm⁻¹. scielo.org.mx

C=C Stretching: The olefinic C=C stretching mode is calculated around 1631-1640 cm⁻¹, with a PED contribution of approximately 61%. scielo.org.mx

C-H Stretching: Phenyl C-H stretching modes are calculated in the range of 3006-3054 cm⁻¹, with high PED contributions (78-99%). scielo.org.mx

This combined approach of PES scanning and vibrational analysis provides a comprehensive understanding of the structural dynamics and spectroscopic features of this compound and its derivatives. nih.gov

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the polarity of the solvent. nih.gov Computational chemistry provides tools to model these solvent effects, often using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. researchgate.net

Solvent polarity can alter molecular structure, spectroscopic properties, and reactivity. nih.gov For instance, studies on related phenolic acids have shown that changes in solvent can lead to shifts in absorption spectra (solvatochromism), which can be used to study solute-solvent interactions. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jmchemsci.com This in-silico tool is fundamental in drug discovery for predicting the binding affinity and interaction mechanisms of potential drug candidates with their biological targets. jmchemsci.comanalis.com.my

For derivatives of cinnamic acid, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes. nih.govnih.gov The process involves placing the ligand into the active site of the receptor and calculating a scoring function, which estimates the free energy of binding. analis.com.my A lower binding energy value typically indicates a more stable ligand-receptor complex and a higher predicted affinity. analis.com.my

Studies on cinnamic acid and its derivatives have explored their interactions with enzymes such as xanthine (B1682287) oxidase, NADPH oxidase, and pepsin. nih.govnih.gov These docking simulations reveal key interactions that stabilize the complex, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor. nih.gov

Van der Waals Forces: General attractive or repulsive forces between molecules. nih.gov

For example, when docking various hydroxylated cinnamic acid derivatives against a target protein, it was found that the number and position of hydroxyl groups significantly affected binding affinity. nih.gov Similarly, docking studies of cinnamic acids with the digestive enzyme pepsin suggested that binding was primarily driven by electrostatic forces and hydrogen bonds, leading to a change in the enzyme's secondary structure and a decrease in its activity. nih.gov Such studies are invaluable for guiding the rational design of novel this compound derivatives as potential enzyme inhibitors. mdpi.comnih.gov

Mechanistic Investigations of Reactions Involving 2,3 Difluorocinnamic Acid

Elucidation of Radical Mechanisms in Fluoroalkylation Reactions

The introduction of fluoroalkyl groups into organic molecules is a significant area of research, and radical-based methods are particularly prominent. While studies specifically detailing the radical fluoroalkylation of 2,3-difluorocinnamic acid are not extensively documented, the mechanism can be elucidated by examining general pathways for the fluoroalkylation of alkenes. These reactions are crucial for creating new carbon-carbon bonds.

The process is typically initiated by the generation of a perfluoroalkyl radical (RF•) from a suitable precursor, such as perfluoroalkyl iodides or sulfonyl chlorides. This generation can be achieved through several methods, including the use of transition metals, organic dyes in photocatalysis, or the formation of Electron Donor-Acceptor (EDA) complexes. conicet.gov.ar

A common mechanistic pathway involves a single-electron transfer (SET) to the fluoroalkyl precursor to generate the RF• radical. This highly reactive radical then adds to the electron-rich double bond of the cinnamic acid derivative. For a substrate like this compound, the addition of the RF• radical to the alkene would form a new alkyl radical intermediate.

The subsequent steps determine the final product. One possible pathway involves the trapping of this new radical. For instance, in a copper-catalyzed system, the alkyl radical can be trapped by a Cu(II) species to form a Cu(III) intermediate. conicet.gov.ar This intermediate then undergoes reductive elimination to form the final product and regenerate the Cu(I) catalyst. conicet.gov.ar An alternative pathway could involve the oxidation of the alkyl radical to a carbocation, which is then trapped by a nucleophile to yield the final product. conicet.gov.ar The presence of radical scavengers like TEMPO has been shown to inhibit or stop these reactions, providing strong evidence for the involvement of radical intermediates. conicet.gov.ar

Plausible Radical Fluoroalkylation Mechanism:

| Step | Description |

|---|---|

| 1. Initiation | Generation of a perfluoroalkyl radical (RF•) from a precursor (e.g., C4F9SO2Cl) via a catalyst (e.g., CuBr). |

| 2. Propagation | Addition of the RF• radical to the C=C double bond of this compound to form an alkyl radical intermediate. |

| 3. Termination (Path A) | The alkyl radical is trapped by a Cu(II) species, forming a Cu(III) intermediate which then undergoes reductive elimination to yield the product. |

| 4. Termination (Path B) | The alkyl radical is oxidized to a carbocation, followed by nucleophilic attack to form the product. |

Pathways of Topochemical [2+2] Photodimerization

The [2+2] photodimerization of cinnamic acids in the solid state is a classic example of a topochemical reaction, where the crystal packing of the reactant molecules dictates the stereochemistry of the product. According to Schmidt's topological principles, for such a reaction to occur, the reactive C=C double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. mdpi.comnih.gov

Upon UV irradiation in the crystalline state, this compound is expected to undergo photodimerization to form a cyclobutane (B1203170) derivative. The specific isomer formed (e.g., α-truxillic or β-truxinic acid) is determined by the symmetry relationship between the neighboring molecules in the crystal lattice.

Studies on related difluorocinnamic acid isomers provide significant insight into this process. For instance, investigations of 2,5-difluorocinnamic acid and 3,5-difluorocinnamic acid have shown that they undergo [2+2] photodimerization, and the reaction rate can be influenced by external pressure. acs.org In the case of 2,5-difluorocinnamic acid, increasing the pressure from ambient to 0.3 GPa accelerated the reaction. acs.org However, a further increase to 0.9 GPa did not significantly alter the rate, indicating a complex relationship between intermolecular distance and reactivity. acs.org For 3,5-difluorocinnamic acid, the reaction was observed to be more efficient at 0.4 GPa than at ambient pressure. acs.org These studies underscore that while proximity is a prerequisite, the electronic effects of the fluorine substituents also play a role in the reaction's efficiency. acs.org The reaction often proceeds as a single-crystal-to-single-crystal transformation, although some loss of order may be observed. nih.gov

Factors Influencing Photodimerization of Difluorocinnamic Acids:

| Factor | Influence on the Reaction Pathway |

|---|---|

| Crystal Packing | Determines if the C=C bonds are parallel and within the reactive distance (< 4.2 Å), controlling the stereochemical outcome. mdpi.com |

| Pressure | Can alter intermolecular distances and angles, thereby influencing the reaction rate. Higher pressure generally increases reactivity up to a certain point. acs.org |

Reaction Pathways in Coumarin (B35378) Formation from Fluorocinnamic Acid Precursors

Coumarins are an important class of lactones, and their synthesis from cinnamic acid precursors is a fundamental transformation. The biosynthesis of coumarin itself proceeds from 2-coumaric acid (o-hydroxycinnamic acid). nih.gov This process involves an enzyme- or light-induced trans to cis isomerization of the double bond, which brings the carboxylic acid and hydroxyl groups into proximity, followed by spontaneous lactonization (intramolecular esterification) to form the coumarin ring. nih.gov

Once the o-hydroxy-fluorocinnamic acid intermediate is formed, the cyclization can proceed. Classic methods for coumarin synthesis, such as the Perkin or Pechmann reactions, establish the coumarin core through different pathways, often starting from phenols and carbonyl compounds. mdpi.comnih.gov However, for a pre-formed cinnamic acid, the pathway hinges on the crucial lactonization step. Palladium-catalyzed oxidative cyclization of 2-vinylphenols or intramolecular reactions of aryl alkynoates also represent viable synthetic routes to the coumarin core under laboratory conditions. organic-chemistry.org The electronic withdrawing nature of the fluorine atoms on the phenyl ring would be expected to influence the nucleophilicity of the hydroxyl group and the electrophilicity of the carboxylic acid group, thereby affecting the rate and efficiency of the lactonization step.

Stereoselectivity and Regioselectivity in C-C Bond Formation Reactions

The formation of new carbon-carbon bonds at the double bond of this compound is governed by principles of stereoselectivity and regioselectivity. The electronic and steric properties of the difluorophenyl group and the carboxylic acid group are key determinants of the reaction's outcome.

Regioselectivity: In reactions involving the addition of a radical or a nucleophile to the α,β-unsaturated system, two primary outcomes are possible: addition at the α-carbon or the β-carbon.

Radical Addition: As discussed in radical fluoroalkylation, the addition of a radical (R•) typically occurs at the β-position, which is sterically more accessible and results in a more stabilized radical intermediate at the α-position (stabilized by the adjacent carboxylic acid group).

Nucleophilic (Michael) Addition: In a conjugate addition, a nucleophile will attack the electrophilic β-carbon, driven by the electron-withdrawing nature of the adjacent carbonyl group. The fluorine atoms at the 2- and 3-positions also exert a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the double bond and directing the nucleophile to the β-position.

Stereoselectivity: The formation of new chiral centers during C-C bond formation is controlled by stereoselectivity.

Diastereoselectivity: If the incoming group and the existing substrate both contain stereocenters, the reaction may favor the formation of one diastereomer over another. This is often controlled by steric hindrance, where the reagent approaches from the less hindered face of the molecule.

Enantioselectivity: To achieve an enantioselective transformation, a chiral catalyst or auxiliary is typically required. For example, in catalytic asymmetric reactions, a chiral ligand coordinated to a metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other. conicet.gov.ar

The specific stereochemical and regiochemical outcomes for C-C bond-forming reactions with this compound would depend heavily on the nature of the reagent and the reaction conditions employed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Difluorocinnamic acid |

| 3,5-Difluorocinnamic acid |

| 2,6-Difluorocinnamic acid |

| Coumarin |

| α-truxillic acid |

| β-truxinic acid |

| 2-coumaric acid |

| TEMPO |

| Perfluoroalkyl iodide |

Applications of 2,3 Difluorocinnamic Acid in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Molecules

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. While specific examples detailing the use of 2,3-Difluorocinnamic acid are not extensively documented in publicly available research, its structure makes it an attractive starting material for the synthesis of more complex fluorinated compounds.

The general advantages of using fluorinated building blocks like difluorocinnamic acids include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that position in a drug molecule, leading to a longer half-life.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be important for drug-receptor interactions.

Intermediates in the Synthesis of Functionalized Organic Compounds

This compound can serve as a key intermediate in multi-step synthetic pathways to produce a variety of functionalized organic compounds. The reactivity of its carboxylic acid and alkene functionalities allows for its incorporation into diverse molecular skeletons.

One potential application is in the synthesis of substituted quinolines. Cinnamic acids can undergo cyclization reactions with anilines to form quinoline derivatives, which are an important class of heterocyclic compounds with a broad range of biological activities. The fluorine substituents on the phenyl ring of this compound would be retained in the final quinoline structure, potentially leading to novel compounds with unique properties.

Use in Material Science for Developing Advanced Materials

The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds valuable in material science. For example, the incorporation of fluorine can enhance thermal stability and introduce hydrophobicity to polymers. Cinnamic acid and its derivatives are known to be used in the synthesis of polymers and other advanced materials.

While direct research on the use of this compound in material science is not widely reported, its structure suggests potential applications as a monomer or a precursor to monomers for the synthesis of specialty polymers. The difluorinated aromatic ring could contribute to desirable properties such as low surface energy, high thermal stability, and specific optical properties in the resulting polymers.

Potential areas of application in material science include:

Liquid Crystals: Fluorinated compounds are extensively used in the design of liquid crystal displays due to their influence on the dielectric anisotropy and other mesomorphic properties.

Fluoropolymers: As a monomer, it could potentially be used to create fluoropolymers with tailored properties for coatings, membranes, or electronic applications.

Photosensitive Materials: The cinnamate moiety is known for its photo-reactivity, which is utilized in photoresists and other photolithographic applications. The fluorine substituents could modulate these properties.

Green Chemistry Principles in the Synthesis and Application of 2,3 Difluorocinnamic Acid

Development of Environmentally Benign Synthetic Methodologies

The pursuit of green chemistry in pharmaceutical and fine chemical synthesis aims to minimize environmental impact by designing safer and more efficient chemical processes acs.orgnih.gov. While specific green synthesis routes for 2,3-Difluorocinnamic acid are not extensively detailed in publicly available literature, the principles can be applied by drawing parallels from the synthesis of similar fluorinated and cinnamic acid compounds.

A primary goal of green chemistry is to prevent the generation of hazardous waste acs.org. Traditional syntheses of cinnamic acids, such as the Perkin reaction, often involve high temperatures and the use of acetic anhydride (B1165640) and sodium acetate (B1210297), leading to potential waste streams bepls.comresearchgate.net. A greener approach for a related compound, p-fluorocinnamic acid, utilizes an ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) toluenesulfonate, as a recyclable solvent and ammonium (B1175870) acetate as a catalyst. This method avoids the use of pyridine, a volatile and odorous solvent, thereby reducing pollution and improving the yield and purity of the product google.com.

Another key metric for waste evaluation is the E-factor, which is the ratio of the mass of waste to the mass of the product. In the pharmaceutical industry, E-factors can be notoriously high, often in the range of 25-100 bepls.com. By implementing greener synthetic routes, such as those that minimize the use of stoichiometric reagents and solvents, the E-factor can be significantly reduced. For instance, the development of catalytic processes that can be reused is a cornerstone of waste reduction acs.org. While a specific E-factor for this compound synthesis is not available, the goal would be to design a synthesis that minimizes this value.

The concept of atom economy, developed by Barry Trost, is another fundamental principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product acs.org. Reactions with low atom economy generate more waste. For example, the Wittig reaction, while versatile, often has a low atom economy rsc.org. Designing a synthesis for this compound that favors addition reactions over substitution or elimination reactions, where atoms are often lost as byproducts, would be a key strategy to improve atom economy primescholars.comwordpress.comyoutube.com.

The use of renewable resources is a central tenet of green chemistry. While the aromatic core of this compound is typically derived from petrochemical feedstocks, there is a growing interest in bio-based solvents. Solvents are a major contributor to the environmental footprint of chemical processes researchgate.netmdpi.com. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity.

For fluorination reactions, which are key to the synthesis of compounds like this compound, traditional solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often used. However, these are toxic and not sustainable wpmucdn.com. Research into greener alternatives has identified solvents like dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone (GVL) as potential replacements in fluorination reactions mdpi.comwpmucdn.com. The use of water as a solvent is also highly desirable due to its non-toxic and non-flammable nature ijsr.net.

Fluorous solvents, which are highly fluorinated compounds, offer another green alternative. They are non-polar and can be immiscible with organic solvents and water, allowing for biphasic systems that can simplify product separation and catalyst recycling ijsr.net. The application of such solvents could potentially streamline the synthesis and purification of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact researchgate.net. Enzymes can perform highly specific transformations, which can reduce the need for protecting groups and subsequent deprotection steps, thereby shortening synthesis routes and reducing waste acs.org.

For the synthesis of fluorinated compounds, enzymatic approaches are a promising area of research. While the direct enzymatic synthesis of this compound has not been reported, various enzymes have been shown to catalyze fluorination reactions. For instance, fluorinases are enzymes that can catalyze the formation of a C-F bond from fluoride (B91410) ions nih.govacs.org. Other enzymes, such as cytochrome P450 monooxygenases, can be used in chemo-enzymatic strategies where an enzymatic hydroxylation is followed by a chemical deoxofluorination step nih.gov.

Enzymes have also been used in the synthesis and modification of cinnamic acid derivatives. For example, Novozym 435 has been used as a catalyst for the synthesis of ethyl ferulate and octyl methoxycinnamate jocpr.com. Ene-reductases are enzymes that can catalyze the asymmetric reduction of C=C double bonds in activated cinnamic acid derivatives, which is a key step in producing chiral molecules ingentaconnect.com. A plant-derived ligase has been used for the enzymatic synthesis of a library of Coenzyme A-conjugated cinnamic acids, which can then be used in biocatalytic cascades to produce other valuable compounds researchgate.net. These examples highlight the potential for developing biocatalytic routes for the synthesis of this compound.

Table 1: Examples of Enzymes in the Synthesis of Fluorinated and Cinnamic Acid Compounds

| Enzyme Class | Example Reaction | Relevance to this compound Synthesis |

|---|---|---|

| Fluorinases | Catalyze the formation of a C-F bond from fluoride ions. nih.govacs.org | Potential for direct, selective fluorination of a precursor molecule. |

| Cytochrome P450s | Hydroxylation of C-H bonds, which can be followed by chemical fluorination. nih.gov | A possible chemo-enzymatic route to introduce fluorine atoms. |

| Lipases (e.g., Novozym 435) | Esterification of cinnamic acid derivatives. jocpr.com | Could be used for derivatization of the carboxylic acid group. |

| Ene-reductases | Asymmetric reduction of the C=C double bond in cinnamic acid derivatives. ingentaconnect.com | Applicable for the synthesis of chiral derivatives of this compound. |

| Ligases | Activation of cinnamic acids by conjugation to Coenzyme A for further enzymatic transformations. researchgate.net | A potential starting point for a multi-step biocatalytic synthesis. |

Assessment of "Greenness" using Analytical Tools and Metrics

To quantify the environmental performance of a chemical process, a variety of green chemistry metrics have been developed. These tools are essential for comparing the "greenness" of different synthetic routes and for identifying areas for improvement acs.orgresearchgate.net.

One of the most widely used metrics in the pharmaceutical industry is the Process Mass Intensity (PMI) . PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final active pharmaceutical ingredient (API) acs.orgmdpi.comacsgcipr.org. A lower PMI indicates a more efficient and greener process. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has been instrumental in promoting the use of PMI to benchmark and improve the sustainability of pharmaceutical manufacturing mdpi.comacsgcipr.org.

Another important metric is Atom Economy , which measures the efficiency of a reaction in converting reactant atoms to product atoms acs.orgwordpress.com. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100 wordpress.com

A higher atom economy signifies a more efficient reaction with less waste generation rsc.org.